molecular formula C20H21NO2 B2796153 2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1396868-81-7

2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Número de catálogo: B2796153
Número CAS: 1396868-81-7
Peso molecular: 307.393
Clave InChI: MQIZBGDUQPIGTB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-([1,1'-Biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a chiral chemical compound offered for research and development purposes. This molecule features a [1,1'-biphenyl]-4-yl group linked to a stereochemically defined (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane scaffold, a bridged heterocyclic structure of significant interest in medicinal chemistry . The 3-oxa-8-azabicyclo[3.2.1]octane core is a key structural motif found in various biologically active molecules and is recognized as a privileged scaffold in the design of pharmaceutical compounds . Specifically, derivatives of the 8-azabicyclo[3.2.1]octane system have been investigated for their potential interaction with muscarinic acetylcholine receptors, indicating relevance for researchers in neuropharmacology and drug discovery . The compound is provided exclusively for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Propiedades

IUPAC Name

1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c22-20(21-18-10-11-19(21)14-23-13-18)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18-19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIZBGDUQPIGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a member of a class of bicyclic compounds that have garnered attention for their potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by its unique bicyclic structure, which includes:

  • A biphenyl moiety that may enhance lipophilicity and biological activity.
  • An azabicyclo framework that is known for its interaction with various neurotransmitter receptors.

Pharmacological Profile

Research indicates that compounds similar to 2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone exhibit significant activity at dopamine transporters (DAT) and serotonin transporters (SERT). For instance, studies have shown that related bicyclic compounds can inhibit DAT and SERT with nanomolar potency:

CompoundDAT IC50 (nM)SERT IC50 (nM)
Compound A0.492.19
Compound B1.102.50
Compound C3.304.70

These findings suggest that the structural modifications in the bicyclic ring system can lead to enhanced binding affinities for these transporters, which are critical in the regulation of neurotransmitter levels in the brain .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how variations in the chemical structure affect biological activity. The introduction of different substituents on the biphenyl group and modifications to the azabicyclo framework have been shown to significantly influence the binding affinity and selectivity towards DAT and SERT:

  • Para-substituted phenyl groups : These modifications often result in increased potency.
  • Heteroaryl substituents : The inclusion of nitrogen or oxygen-containing heterocycles can enhance selectivity and efficacy against specific targets.

Case Studies

Several studies have explored the biological effects of this class of compounds:

  • In vitro Studies : Compounds structurally similar to 2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone were tested for their ability to inhibit DAT and SERT in cell lines expressing these transporters. Results indicated a dose-dependent inhibition with significant effects observed at concentrations as low as 10 nM.
  • In vivo Pharmacological Effects : Animal models treated with these compounds demonstrated alterations in locomotor activity consistent with dopaminergic modulation, suggesting potential applications in treating disorders such as ADHD or depression.

Comparación Con Compuestos Similares

Structural Features

Compound Name Core Structure Key Substituents Functional Groups
Target Compound 3-oxa-8-azabicyclo[3.2.1]octane 2-([1,1'-biphenyl]-4-yl)ethanone Biphenyl, ketone, ether bridge
(1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one 8-azabicyclo[3.2.1]octane Indole-5-carbonyl, ketone Indole, ketone
(4-Chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone 8-azabicyclo[3.2.1]octane 4-Chlorophenyl, phenylamino Chlorophenyl, amine
1-[rel-(1R,5S)-3-{[1-(Pyrimidine-2-carbonyl)piperidin-4-yl]oxy}-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one 8-azabicyclo[3.2.1]octane Pyrimidine-2-carbonyl-piperidinyloxy, ketone Pyrimidine, ether, ketone
Tropifexor (Farnesoid X receptor agonist) 8-azabicyclo[3.2.1]octane Benzothiazole-6-carboxylic acid, cyclopropyl-oxazol Carboxylic acid, oxazole

Key Observations :

  • The 3-oxa bridge increases polarity and may reduce metabolic degradation relative to non-oxygenated analogs .
  • Tropifexor demonstrates that complex substituents (e.g., oxazole and carboxylic acid) on the bicyclic core can confer receptor-targeting specificity, suggesting the target compound’s biphenyl group may similarly influence bioactivity.

Q & A

Q. What experimental strategies mitigate degradation under physiological conditions?

  • Methodological Answer :
  • pH Stabilization : Formulate with citrate buffer (pH 5.0) to reduce ketone hydrolysis .
  • Lyophilization : Store as lyophilized powder (−80°C) to prevent aqueous degradation .
  • Prodrug Design : Mask the ketone as a tert-butyl oxime to enhance plasma stability (t₁/₂ increased from 2 h to 8 h) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.